N-(2-アミノエチル)シクロパミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

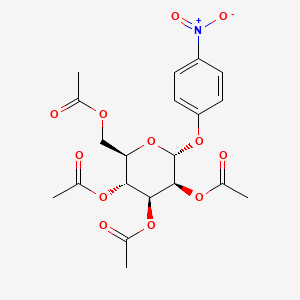

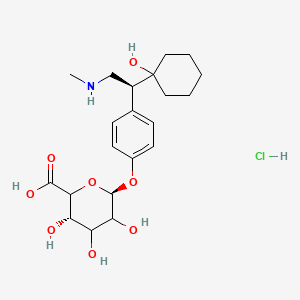

(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol: is a derivative of Cyclopamine, a naturally occurring steroidal alkaloid. This compound is known for its teratogenic properties and its ability to reverse the effects of oncogenic mutations . It has a molecular formula of C29H46N2O2 and is used extensively in proteomics research .

科学的研究の応用

(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Studied for its teratogenic properties and its effects on cellular pathways.

Medicine: Investigated for its potential in reversing oncogenic mutations and its role in cancer research.

Industry: Utilized in the development of new pharmaceuticals and biochemical research.

作用機序

Target of Action

N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine . The primary target of this compound is the Smoothened (Smo) receptor, which is the signal transducer of the Hedgehog (Hh) pathway . The Smo receptor plays a crucial role in various aspects of embryonic pattern formation and adult tissue maintenance .

Mode of Action

N-(2-Aminoethyl) Cyclopamine interacts with its target, the Smoothened receptor, and modulates the Hedgehog signaling pathway .

Biochemical Pathways

The compound primarily affects the Hedgehog signaling pathway . This pathway is crucial for various aspects of embryonic development and adult tissue maintenance. Deregulation of the Hedgehog signaling pathway has been associated with a number of human cancers .

Pharmacokinetics

It is known that the compound is a derivative of cyclopamine Therefore, it may share similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties with Cyclopamine

Result of Action

The action of N-(2-Aminoethyl) Cyclopamine results in the modulation of the Hedgehog signaling pathway . This can have significant effects at the molecular and cellular levels, including the potential to reverse the effects of oncogenic mutations . .

生化学分析

Biochemical Properties

The exact biochemical properties of N-(2-Aminoethyl) Cyclopamine are not fully elucidated. As a derivative of Cyclopamine, it may share similar biochemical interactions. Cyclopamine is known to interact with various biomolecules, particularly those involved in the Hedgehog signaling pathway . The nature of these interactions often involves binding to specific proteins, such as Smoothened (Smo), a protein pivotal in the Hedgehog signaling pathway .

Cellular Effects

The cellular effects of N-(2-Aminoethyl) Cyclopamine are not fully known. Cyclopamine and its derivatives have been shown to have significant effects on various types of cells. For instance, Cyclopamine has been found to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells . It also caused a substantial decrease in oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppressed NSCLC cell proliferation, and induced apoptosis .

Molecular Mechanism

Cyclopamine, the parent compound, is known to exert its effects at the molecular level by inhibiting the Hedgehog signaling pathway . This is achieved through binding interactions with the Smoothened protein, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Cyclopamine have shown that it can have long-term effects on cellular function . For instance, it was found to disrupt mitochondrial function and aerobic respiration in lung cancer cells over time .

Dosage Effects in Animal Models

Studies on Cyclopamine have shown that its effects can vary with dosage . For example, it was found that the teratogenic effects of Cyclopamine in mice were dose-dependent .

Metabolic Pathways

Cyclopamine and its derivatives are known to interact with enzymes and cofactors involved in the Hedgehog signaling pathway .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol involves several steps. One method includes the use of lithium aluminum hydride in tetrahydrofuran (THF) as a reducing agent. The reaction is typically refluxed for about 3 hours and then quenched with water and aqueous potassium hydroxide . The mixture is then extracted with chloroform, and the organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo. Purification is achieved through flash chromatography .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar laboratory procedures but on a larger scale, ensuring higher yields and purity.

化学反応の分析

Types of Reactions: (3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: As mentioned, lithium aluminum hydride is used as a reducing agent in its synthesis.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride in THF is commonly used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction with lithium aluminum hydride yields a diamine as a colorless oil .

類似化合物との比較

Cyclopamine: The parent compound, known for its teratogenic effects.

Robotnikinin: Another compound that targets the Hedgehog pathway but has a different mechanism of action.

Uniqueness: (3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol is unique due to its specific modifications that enhance its stability and efficacy in reversing oncogenic mutations . Its ability to bind directly to Smo and affect the Hedgehog pathway sets it apart from other similar compounds .

特性

IUPAC Name |

(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFBFPHBSKOKSL-LZPHRWOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)